

physical and chemical properties of (3-fluoropyrid-2-yl)methanol

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Compound of Interest

Compound Name: (3-fluoropyrid-2-yl)methanol

Cat. No.: B151536

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Technical Guide: (3-fluoropyrid-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of **(3-fluoropyrid-2-yl)methanol**. The information is intended to support research, development, and application activities involving this compound.

Core Physical and Chemical Properties

(3-fluoropyrid-2-yl)methanol is a fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for drug design.

Physicochemical Data

A summary of the key physical and chemical properties of **(3-fluoropyrid-2-yl)methanol** is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

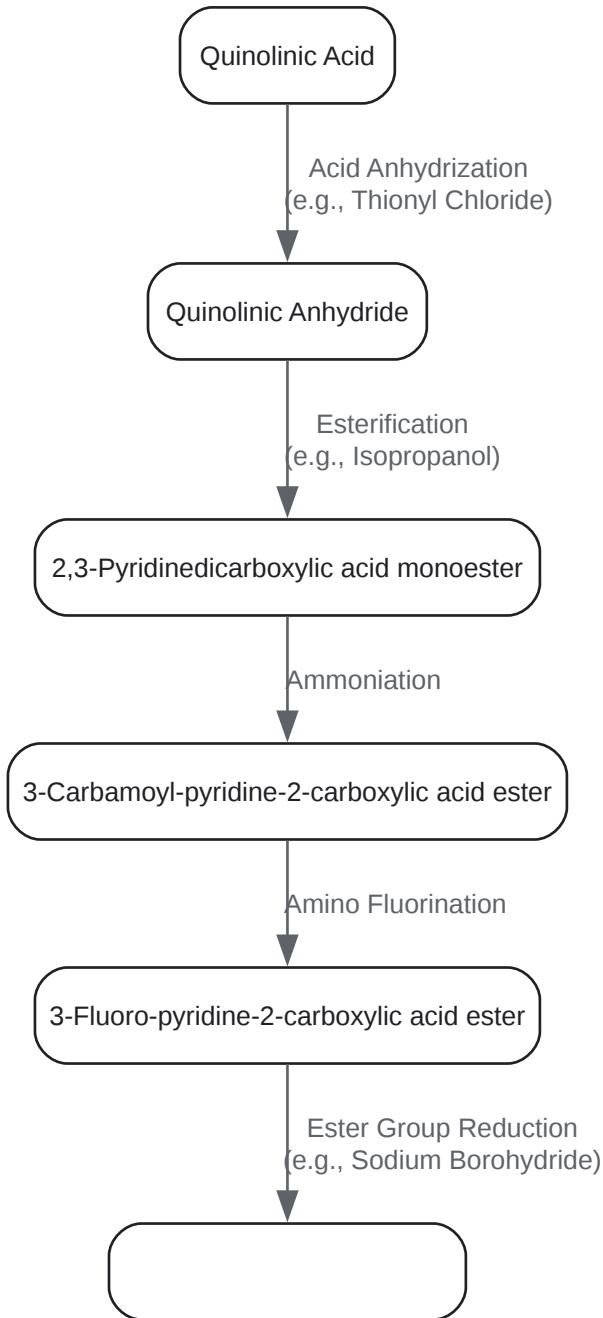
Property	Value	Source
Molecular Formula	C ₆ H ₆ FNO	--INVALID-LINK--
Molecular Weight	127.12 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	31181-79-0	--INVALID-LINK--
Appearance	Yellow liquid (predicted)	--INVALID-LINK--
Boiling Point	194.3 ± 25.0 °C (Predicted)	--INVALID-LINK--
Density	1.262 ± 0.06 g/cm ³ (Predicted)	--INVALID-LINK--
Flash Point	71.3 ± 23.2 °C	--INVALID-LINK--
Refractive Index	1.524	--INVALID-LINK--
Storage Temperature	Store in freezer, under -20°C	--INVALID-LINK--
Solubility	Information not available	
pKa	13.36±0.10 (Predicted)	--INVALID-LINK--

Synthesis and Purification

A novel synthetic route for **(3-fluoropyrid-2-yl)methanol** has been described, starting from the readily available and low-cost quinolinic acid.[\[1\]](#) This method involves several steps including anhydridization, esterification, amidation, fluorination, and reduction.

Synthetic Workflow

Synthesis of (3-fluoropyrid-2-yl)methanol

[Click to download full resolution via product page](#)**Caption: Synthetic pathway for (3-fluoropyrid-2-yl)methanol.**

Experimental Protocol: Synthesis

The following is a detailed experimental protocol based on the synthetic route described in patent CN111004171A.[\[1\]](#)

Step 1: Synthesis of Quinolinic Anhydride

- To a solution of quinolinic acid in 1,2-dichloroethane (3-5 volumes), add thionyl chloride (1.02-1.1 molar equivalents).
- Heat the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) using a developing solvent of ethyl acetate:formic acid (20:1).
- Upon completion, the solvent is removed under reduced pressure to yield quinolinic anhydride.

Step 2: Synthesis of 2,3-Pyridinedicarboxylic acid-2-isopropyl ester

- Dissolve the quinolinic anhydride in isopropanol (4-8 volumes).
- Heat the reaction mixture under reflux and monitor by TLC (petroleum ether:ethyl acetate = 1:1).
- After completion, cool the mixture to approximately 15°C to crystallize the product.
- Collect the white solid by filtration.

Step 3: Ammoniation, Amino Fluorination, and Ester Group Reduction Detailed protocols for these steps are not fully elucidated in the public domain but would follow standard organic chemistry transformations. The general steps involve:

- Conversion of the ester to an amide.
- A fluorination reaction, likely involving a diazotization followed by a Balz-Schiemann type reaction.
- Reduction of the remaining ester group to the alcohol. For instance, in a 100 ml four-mouth bottle, add 9.15 ml of methanol, 1.83 g of the fluoro-ester intermediate, and 2.22 g of

anhydrous calcium chloride powder under mechanical stirring. Control the temperature at 0 ± 5 °C and add 3.79 g of sodium borohydride in batches. Stir the mixture for 1 hour at 0 ± 5 °C, then heat to 65 ± 5 °C and reflux for 2 hours.[1]

Purification Protocol

- After the reduction step, cool the reaction mixture to 15 ± 5 °C and add 18 ml of water.
- Evaporate the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane (3 x 20 ml).
- Dry the combined organic phases with anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product as a yellow liquid.[1]
- Further purification can be achieved by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectroscopy

- Predicted ^1H NMR (300 MHz, CDCl_3): δ 8.40 (m, 1H), 7.42-7.36 (m, 1H), 7.29-7.23 (m, 1H), 4.84 (s, 2H), 3.97 (br s, 1H).

^{13}C NMR Spectroscopy

- Predicted ^{13}C NMR: Specific predicted data is not readily available. However, the spectrum is expected to show 6 distinct signals corresponding to the 6 carbon atoms in the molecule. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant.

Experimental Protocol: NMR Spectroscopy

- Prepare a sample by dissolving approximately 5-10 mg of **(3-fluoropyrid-2-yl)methanol** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field spectrometer.

- For ^1H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
- For ^{13}C NMR, a wider spectral width (e.g., 0-200 ppm) is used, with a longer relaxation delay (2-5 seconds) and a significantly larger number of scans for adequate signal-to-noise ratio. Proton decoupling is typically applied.

Infrared (IR) Spectroscopy

The IR spectrum of **(3-fluoropyrid-2-yl)methanol** is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-F bonds.

Experimental Protocol: IR Spectroscopy

- For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
- Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample holder (or with the pure solvent if a solution is used) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of **(3-fluoropyrid-2-yl)methanol**.

Experimental Protocol: Mass Spectrometry

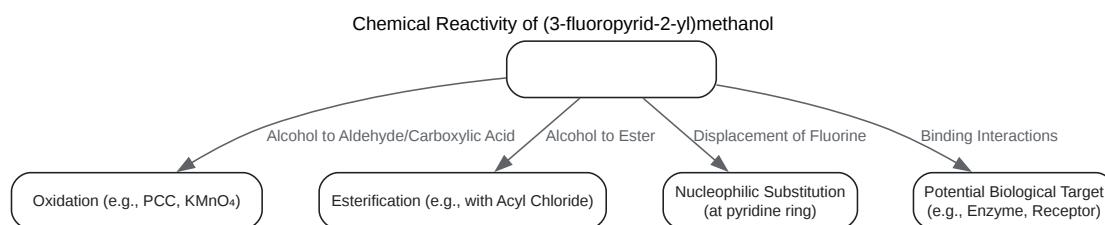
- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer, for example, via direct infusion using a syringe pump for Electrospray Ionization (ESI).

- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- The expected m/z for the protonated molecule is approximately 128.05.

Chemical Reactivity and Potential Biological Interactions

The chemical reactivity of **(3-fluoropyrid-2-yl)methanol** is dictated by its functional groups: the pyridine ring, the fluorine atom, and the primary alcohol.

Reactivity Profile



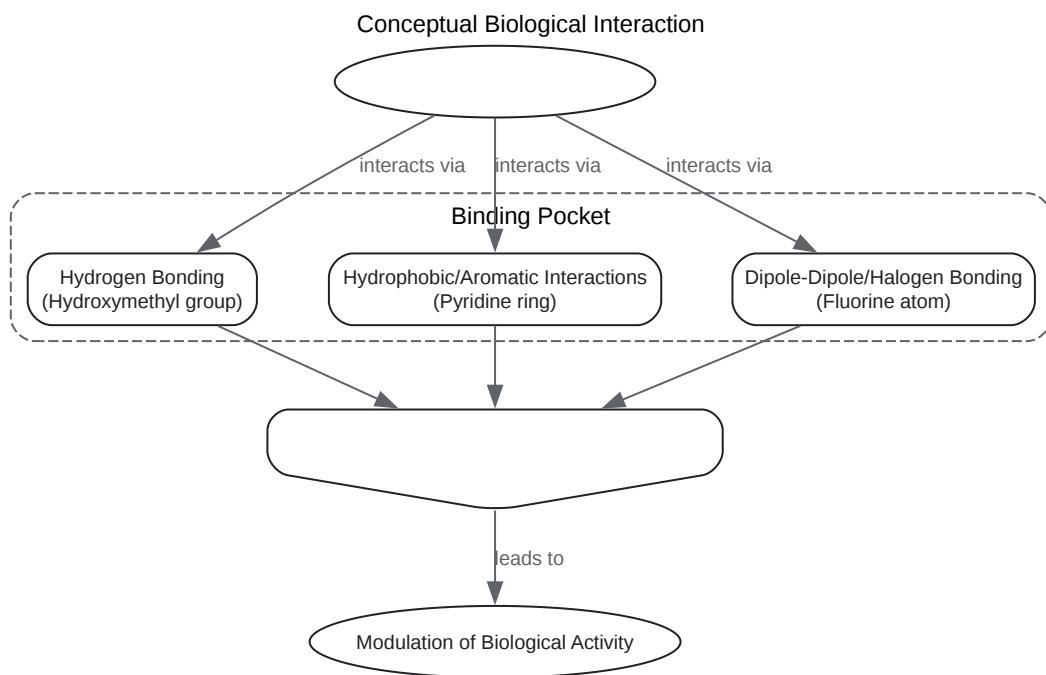
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Caption: Potential chemical reactions of **(3-fluoropyrid-2-yl)methanol**.

Potential Biological Activity

While no specific biological activity or signaling pathway has been definitively associated with **(3-fluoropyrid-2-yl)methanol** in the reviewed literature, fluorinated pyridine scaffolds are of significant interest in drug discovery. The fluorine atom can enhance binding affinity to biological targets and improve metabolic stability. The hydroxymethyl group provides a point for hydrogen bonding and potential further derivatization.

A generalized model of interaction with a biological target is presented below.



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Caption: Potential interactions with a biological target.

This guide serves as a foundational resource for researchers working with **(3-fluoropyrid-2-yl)methanol**. Further experimental validation of the predicted properties and exploration of its biological activities are encouraged.

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References

- 1. eng.uc.edu [eng.uc.edu]
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